Amix M

Description

BenchChem offers high-quality Amix M suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amix M including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71077-05-9 |

|---|---|

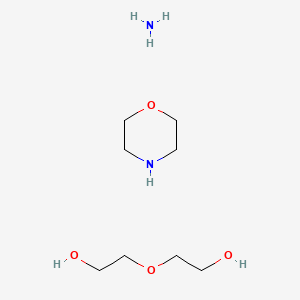

Molecular Formula |

C8H22N2O4 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

azane;2-(2-hydroxyethoxy)ethanol;morpholine |

InChI |

InChI=1S/C4H9NO.C4H10O3.H3N/c1-3-6-4-2-5-1;5-1-3-7-4-2-6;/h5H,1-4H2;5-6H,1-4H2;1H3 |

InChI Key |

JHMKWDBHCQJSCW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C(COCCO)O.N |

Origin of Product |

United States |

Nomenclature and Chemical Identity of Amix M

Synthetic Pathways and Mechanistic Considerations of Amix M Formation

Precursor Compounds and Reaction Conditions for Amix M Synthesis

The formation of Amix M relies on the controlled reaction between key precursor compounds under specific environmental parameters. The primary reactants are diethylene glycol and ammonia (B1221849), which undergo cyclization and amination to form the morpholine (B109124) ring structure.

The reaction is generally carried out at elevated temperatures, typically ranging from 150°C to 400°C, and under superatmospheric pressures, often between 30 and 400 atmospheres (approximately 3 x 10⁶ to 41 x 10⁶ Pa) google.comgoogleapis.comgoogle.com. The presence of hydrogen is also noted in several processes, acting in conjunction with a hydrogenation/dehydrogenation catalyst google.comgoogle.comatamanchemicals.com. Maintaining liquid phase conditions during the reaction is also indicated in some processes google.comgoogleapis.com.

Diethylene Glycol as a Primary Reactant in Amix M Formation

Diethylene glycol (DEG) serves as a crucial primary reactant in the synthesis of Amix M. It provides the two ethylene (B1197577) units and the oxygen atom that are incorporated into the six-membered morpholine ring structure atamanchemicals.comusda.gov. The amination and cyclization of diethylene glycol with ammonia are central to the formation of the morpholine derivatives found in Amix M google.comgoogleapis.comatamanchemicals.comusda.gov.

Role of Ammonia in the Reaction Chemistry of Amix M

Ammonia plays a vital role in the reaction chemistry leading to Amix M. It provides the nitrogen atom that becomes part of the morpholine ring atamanchemicals.comusda.gov. Ammonia reacts with diethylene glycol, facilitating the cyclization and ring closure to form the heterocyclic amine. In many synthetic processes, ammonia is added in a large excess relative to the stoichiometric requirements of diethylene glycol to optimize yields google.comgoogleapis.comatamanchemicals.com. Anhydrous ammonia is preferred in some processes justia.com.

Characterization of Reaction Residues and Byproducts in Amix M Production

The synthesis of Amix M from diethylene glycol and ammonia can result in the formation of various reaction residues and byproducts alongside the desired morpholine derivatives. Common byproducts reported in the synthesis of morpholine from these precursors include 2-(2-aminoethoxy)ethanol (B1664899) (diglycolamine, DGA) and N-alkylmorpholines atamanchemicals.comgoogleapis.comatamanchemicals.com. The formation of these byproducts can depend on the reaction conditions, catalyst used, and the molar ratio of reactants. For instance, 2-(2-aminoethoxy)ethanol can be formed by the partial amination of diethylene glycol googleapis.com. Unreacted starting materials (diethylene glycol and ammonia) may also be present in the reaction residues. Characterization of these components is typically performed using analytical techniques such as gas chromatography (GC) to determine product distribution and purity googleapis.com.

Industrial-Scale Synthesis Methodologies and Optimization for Amix M

Industrial-scale synthesis of Amix M, based on the reaction of diethylene glycol and ammonia, employs various methodologies aimed at maximizing yield, purity, and catalyst life. The process is commonly carried out in the presence of hydrogenation catalysts, with various metal-based catalysts being reported, including those containing nickel, copper, chromium, cobalt, iron, ruthenium, palladium, and platinum, or their oxides google.comgoogleapis.comgoogle.comatamanchemicals.comatamanchemicals.comgoogle.comchemceed.com. Supported catalysts on materials like alumina (B75360) or kieselguhr are also utilized google.comgoogleapis.com.

Chemical Functionality and Reactivity of Amix M Constituents

Acid-Base Properties of Amix M and its Alkaline Amine Components

Amix M is described as a mixture of alkaline amine compounds. basf.combasf.com The alkalinity arises from the presence of amine functional groups within its constituents. Amines are organic compounds containing a nitrogen atom with a lone pair of electrons, which can accept a proton (H⁺) from an acid, thereby acting as Brønsted-Lowry bases. The degree of alkalinity of Amix M is a cumulative property resulting from the basicity of the individual amine components within the mixture.

Role of Amix M as a Neutralization Agent: Underlying Chemical Principles

The primary chemical principle underlying Amix M's function as a neutralization agent is its inherent alkalinity. basf.combasf.com Acidic substances contain protons (H⁺) that can be donated. The alkaline amine components in Amix M react with these acidic protons, effectively removing them from the solution or mixture and increasing the pH towards a more neutral or alkaline state. This acid-base reaction results in the formation of ammonium (B1175870) salts. The efficiency of Amix M as a neutralization agent depends on the concentration and basic strength of the amine compounds present.

Mechanisms of Amix M as a Grinding Agent in Diverse Chemical Processes

Amix M is employed as a grinding agent. basf.combasf.com While the detailed mechanisms of its action as a grinding agent are not extensively described in the provided search results, grinding agents typically function by facilitating the reduction of particle size in solid materials. This can occur through various mechanisms, including preventing agglomeration of particles, altering the surface properties of the material being ground, or influencing the rheology of the grinding medium. The chemical nature of the alkaline amine components in Amix M, with their potential to interact with particle surfaces through polar or ionic interactions, likely plays a role in its effectiveness in this application.

Reactivity Profiles of Constituent Morpholine-Based Derivatives in Amix M

The morpholine (B109124) ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is a common structural feature among the specified constituents of Amix M. The presence of the tertiary amine nitrogen in the morpholine ring, along with other functional groups, dictates the reactivity of these compounds.

Key chemical properties of 4-((2-Aminoethoxy)ethyl)morpholine include a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . nih.govalfa-chemistry.comchemicalbook.com It has a calculated boiling point of 266.9ºC at 760 mmHg and a flash point of 115.2ºC. alfa-chemistry.comchemblink.com Its density is approximately 1.03 g/cm³. chemblink.com

[(hydroxyethoxy)ethyl]morpholine, also known as 4-[2-(2-hydroxyethoxy)ethyl]morpholine (B1297784) (CID 458464), contains a primary alcohol group, an ether linkage, and a tertiary amine group within the morpholine ring. uni.lu The hydroxyl group can participate in reactions such as esterification, etherification, and oxidation. The ether linkage is relatively stable but can be cleaved under specific conditions. The tertiary amine nitrogen in the morpholine ring provides basicity and can act as a nucleophile. The interplay between these functional groups influences the compound's solubility, polarity, and reactivity within the Amix M mixture.

Key structural information for 4-[2-(2-hydroxyethoxy)ethyl]morpholine includes the molecular formula C₈H₁₇NO₃. uni.lu

3-Morpholinone (CID 66953) is a cyclic amide derived from morpholine. nih.govcymitquimica.comchemimpex.com Its structure contains an amide functional group, an ether linkage, and a secondary amine-like nitrogen within the ring (although it behaves more like an amide nitrogen). The amide group can undergo hydrolysis reactions. The nitrogen atom, being part of an amide, is less basic than in a typical amine but can still participate in certain reactions. 3-Morpholinone is known to serve as a versatile intermediate in the synthesis of various organic compounds. cymitquimica.comchemimpex.com

Key chemical properties of 3-Morpholinone include a molecular formula of C₄H₇NO₂ and a molecular weight of 101.10 g/mol . nih.govcymitquimica.comchemimpex.com It is typically a white to off-white crystalline solid with a melting point between 103 and 107 °C and a boiling point of 142 °C at 7 mmHg. chemimpex.com It is soluble in water and various organic solvents. cymitquimica.com

4,4'-(oxydi-2,1-ethanediyl)bis[morpholine] (CID 80900), commonly referred to as dimorpholinodiethyl ether (DMDEE), is a bis-morpholine derivative with a central ether linkage connecting two morpholine rings. wikipedia.orgnih.govatamanchemicals.com Each morpholine ring contains a tertiary amine nitrogen. These tertiary amine groups are catalytically active and contribute significantly to the basicity of the molecule. DMDEE is widely recognized and used as an amine-based catalyst, particularly in the production of polyurethane foams, where it catalyzes blowing and curing reactions. wikipedia.orgatamanchemicals.comsigmaaldrich.com Its reactivity is primarily driven by the nucleophilic nature of the tertiary amine nitrogens.

Key physicochemical properties of 4,4'-(oxydi-2,1-ethanediyl)bis[morpholine] include a molecular formula of C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g/mol . wikipedia.orgnih.govatamanchemicals.comsigmaaldrich.comechemi.com It is a liquid with a boiling point of 309°C, a density of 1.06 g/mL at 25 °C, and a refractive index of 1.484. atamanchemicals.comsigmaaldrich.com

Here is a summary of some key chemical properties of the specified constituents:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) @ 20-25°C |

| [(aminoethoxy)ethyl]morpholine | C₈H₁₈N₂O₂ | 174.24 | 266.9 (760 mmHg) | 1.03 |

| [(hydroxyethoxy)ethyl]morpholine | C₈H₁₇NO₃ | 175.12 | Not readily available | Not readily available |

| 3-morpholinone | C₄H₇NO₂ | 101.10 | 142 (7 mmHg) | Not readily available |

| 4,4'-(oxydi-2,1-ethanediyl)bis[morpholine] | C₁₂H₂₄N₂O₃ | 244.33 | 309 | 1.06 |

Applications and Industrial Relevance of Amix M in Chemical Engineering and Materials Science

Utilization of Amix M as an Intermediate in Organic Synthesis and Chemical Manufacturing

Amix M serves as a versatile intermediate in organic synthesis and chemical manufacturing processes basf.combasf.com. Its composition of alkaline amine compounds makes it valuable in various chemical reactions and formulations. It is specifically noted for its use in the production of pharmaceutical intermediates lookchem.comlookchem.compatimpex.net. The chemical industry utilizes intermediates like Amix M as starting materials or building blocks for synthesizing a wide array of products, contributing to the efficiency and properties of final goods across numerous sectors, including coatings, plastics, and crop protectants btc-europe.compoly-g.combasf.com.

Applications of Amix M in Cement and Concrete Industry Chemistry

In the cement and concrete industry, Amix M is utilized as a grinding agent basf.combasf.com. Grinding agents are crucial in the production of cement to improve the efficiency of the milling process, leading to finer particles and enhanced cement performance. While Amix M is mentioned as a grinding agent, related products like AMIX TE, which belongs to the class of ethanolamines, are also specifically used as grinding aids and performance enhancers in both cement and concrete basf.com.

Role of Amix M in Fuel and Lubricant Additive Formulations

Amix M plays a role in the formulation of fuel and lubricant additives basf.com. Additives are incorporated into fuels and lubricants to improve their performance characteristics, such as stability, efficiency, and protective properties. Specific applications mentioned for related AMIX products include use in gasoline and lubricant additives, as well as asphalt (B605645) additives basf.com. These applications highlight the contribution of Amix M and similar amine-based mixtures to enhancing the functional properties of petroleum-based products.

Contributions of Amix M to Corrosion Inhibition Systems and Formulations

Amix M is noted for its contributions to corrosion inhibition systems and formulations basf.compatimpex.netcargo-report.infopatimpex.net. Corrosion inhibitors are substances that, when added to a liquid or gas, decrease the corrosion rate of a material, typically a metal or alloy. Amine-based compounds, such as those present in Amix M, are known for their effectiveness in forming protective layers on metal surfaces, thereby preventing or slowing down corrosive processes.

Advanced Analytical Methodologies for Characterization and Quantification of Amix M

Chromatographic Separation Techniques for Component Analysis

Chromatographic techniques are essential for separating the complex mixture of Amix M into its individual components, which can then be identified and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile components of Amix M. nih.govrsc.org The GC separates the components based on their boiling points and interactions with the stationary phase of the column. gcms.czrestek.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum for identification. nih.gov

Due to the polar and basic nature of amines, specialized GC columns, such as those with a base-deactivated stationary phase, are often required to achieve good peak shape and resolution. gcms.cznih.gov In some cases, derivatization of the amine and hydroxyl groups may be necessary to improve their volatility and chromatographic behavior. nih.govkab.ac.ug The retention time from the gas chromatogram and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of the separated components.

Table 4: Hypothetical GC-MS Data for Volatile Components in a Derivatized Amix M Sample

| Retention Time (min) | Identified Component (as derivative) | Key Mass Fragments (m/z) |

|---|---|---|

| 8.5 | Derivatized Morpholine (B109124) | 157, 114, 86, 56 |

| 12.3 | Derivatized 3-Morpholinone | 171, 128, 100, 70 |

| 15.8 | Derivatized [(aminoethoxy)ethyl]morpholine | 244, 214, 158, 100, 86 |

| 17.2 | Derivatized [(hydroxyethoxy)ethyl]morpholine | 261, 230, 175, 100, 86 |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying the non-volatile components within a complex mixture like Amix M. heighpubs.org The method's high resolution and accuracy make it ideal for analyzing intricate samples across various scientific fields. The fundamental principle of HPLC involves the injection of a liquid sample into a mobile phase, which is then pumped through a column packed with a stationary phase. heighpubs.org The separation of components is achieved based on their differential partitioning and interactions between the mobile and stationary phases. heighpubs.orgsigmaaldrich.com

The versatility of HPLC allows for various modes of separation, including:

Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase and a non-polar mobile phase, effective for separating analytes soluble in non-polar solvents. heighpubs.org

Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase and a polar mobile phase. This is the most common mode, where non-polar analytes are retained longer than polar ones. globalresearchonline.net

Hydrophilic Interaction Chromatography (HILIC): A variation used for highly polar compounds, employing a polar stationary phase. heighpubs.org

In the analysis of Amix M, a typical RP-HPLC method might be developed to separate its various non-volatile organic constituents. The selection of the column (e.g., C18), the composition of the mobile phase (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), and the detector type (e.g., UV-visible, photodiode array, or mass spectrometry) are critical parameters optimized for the specific components of interest. globalresearchonline.net The retention time of each separated component is a key identifier when compared against known standards.

Table 1: Illustrative HPLC Analysis of Non-Volatile Components in an Amix M Sample

| Component ID | Retention Time (minutes) | Peak Area | Concentration (μg/mL) |

|---|---|---|---|

| Component A | 4.72 | 15890 | 12.5 |

| Component B | 8.15 | 29450 | 23.1 |

| Component C | 11.36 | 9760 | 7.7 |

Elemental Analysis and Quantitative Determination of Amix M Constituents

Elemental analysis is a critical step in characterizing Amix M, providing both qualitative information (which elements are present) and quantitative data (the amount of each element). measurlabs.com This process is vital for quality assurance and for ensuring that the material's composition meets specific standards or legal requirements. measurlabs.commalvernpanalytical.com The choice of analytical technique depends on the specific elements of interest, the required sensitivity, and the nature of the sample matrix. measurlabs.com

Several powerful techniques are available for the elemental analysis of Amix M:

X-ray Fluorescence (XRF): A non-destructive technique widely used for identifying and quantifying elements in solid and liquid samples. It is particularly suitable for analyzing raw materials and finished products. malvernpanalytical.com

Pulsed Fast Thermal Neutron Activation (PFTNA): This technique is valuable for real-time, online analysis of materials, such as those on a conveyor belt, offering unique advantages for trace element detection. malvernpanalytical.com

Laser-Induced Breakdown Spectroscopy (LIBS): A rapid and minimally destructive method that uses a high-energy laser to create a micro-plasma on the sample surface. The light emitted is characteristic of the elements present, making it useful for analyzing light elements that can be challenging for other techniques. malvernpanalytical.com

These methods allow for the determination of the bulk composition of Amix M (major element analysis) as well as the identification of minor or trace-level impurities. measurlabs.com

Table 2: Representative Elemental Composition of an Amix M Sample

| Element | Analytical Method | Concentration (% w/w) |

|---|---|---|

| Carbon (C) | Combustion Analysis | 65.4 |

| Hydrogen (H) | Combustion Analysis | 8.1 |

| Oxygen (O) | Pyrolysis | 22.3 |

| Nitrogen (N) | Combustion Analysis | 3.5 |

| Sulfur (S) | XRF | 0.7 |

Data Analysis and Chemometrics in Amix M Research

The analysis of a complex mixture like Amix M generates vast and intricate datasets from various analytical instruments. Chemometrics, the application of mathematical and statistical methods to chemical data, is essential for extracting meaningful information from this data. chemometrics.ruresearchgate.net Instead of a classical univariate approach that examines one variable at a time, multivariate techniques are employed to interpret the global data structure and uncover relationships between variables. researchgate.net Exploratory data analysis, often using projection methods, is a common first step to reduce data dimensionality and visualize underlying patterns. frontiersin.org

Application of Software Platforms (e.g., AMIX software) for Spectroscopic Data Reduction and Analysis

Specialized software is crucial for processing the large datasets generated in Amix M research, particularly from spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The AMIX software from Bruker is one such platform, designed to integrate and analyze data from multiple sources, including NMR, LC-NMR, and LC-MS. bruker.combruker.com It provides a comprehensive suite of tools for data manipulation, pattern recognition, peak analysis, and quantification. bruker.combruker.com

Key functionalities of the AMIX platform in Amix M analysis include:

Data Integration: AMIX can handle and combine NMR and MS data, which are often complementary, providing a more thorough analysis of a mixture. bruker.combruker.com

Spectra Analysis: It includes tools for spectra algebra, pattern exploration, and detailed peak and multiplet analysis. bruker.com

Database Management: The software allows researchers to build their own spectral databases for component identification and quantification. bruker.combruker.com

Statistical Analysis: AMIX incorporates routines for statistical analysis, which is fundamental for applications like metabolomics and the analytical profiling of complex mixtures. bruker.com

Multivariate Statistical Methods for Complex Mixture Analysis

Multivariate statistical methods are the core of chemometrics and are essential for analyzing the complex, multi-dimensional data from Amix M. These techniques can identify important components, detect interactions, and build predictive models. nih.govmedrxiv.org

Commonly applied methods include:

Principal Component Analysis (PCA): A projection method used for exploratory data analysis. PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components, making it easier to visualize trends and clusters in the data. frontiersin.org

Penalized Regressions: Techniques like Lasso and Elastic Net are used for variable selection to identify the most important components in a mixture that are associated with a particular outcome or property. nih.govnih.gov

Partial Least Squares (PLS): A regression method used to build predictive models when there are many, potentially correlated, predictor variables, as is common in spectroscopic data. researchgate.net

These statistical tools allow researchers to move beyond simple component identification and begin to understand the collective properties and behaviors of the mixture as a whole. nih.govnih.gov

Computational Chemistry Approaches for Understanding Amix M Behavior and Interactions

Computational chemistry provides theoretical insights into the molecular properties and interactions within Amix M, complementing experimental data. nih.gov These methods can model chemical phenomena at the atomic level, helping to explain observed behaviors and predict new properties. researchgate.net By simulating molecular behavior, researchers can investigate aspects that are difficult or impossible to measure directly in a laboratory. spectroscopyonline.com

Key computational approaches include:

Density Functional Theory (DFT): A quantum mechanical method used to analyze electronic structure, which can predict properties like acidity and reactivity of individual components within the mixture. nih.gov

Molecular Dynamics (MD) Simulations: This technique simulates the physical movements of atoms and molecules over time. MD is used to study the conformational changes and intermolecular interactions within the complex environment of Amix M. spectroscopyonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of molecules and their biological or chemical activities. nih.gov These models can be used to screen for components within Amix M that may have specific desired or undesired effects.

These computational tools are invaluable for building a deeper, mechanistic understanding of Amix M, guiding further experimental work, and aiding in the design of new mixtures with tailored properties. researchgate.netmdpi.com

Environmental Considerations and Sustainable Chemistry Perspectives on Amix M

Lifecycle Assessment of Amix M Production and Utilization (Academic Modeling)

A comprehensive lifecycle assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's existence, from raw material extraction through processing, manufacturing, distribution, use, repair and maintenance, and disposal or recycling. While LCA is a crucial tool for understanding and minimizing the environmental burden of chemical substances, specific detailed academic modeling data concerning the lifecycle assessment of Amix M production and utilization were not found within the provided search results. The inclusion of a "Life Cycle description" section in regulatory dossiers, such as the ECHA registration dossier for related substances, indicates the relevance of this assessment for Amix M, but specific modeling outcomes are not available in the retrieved information. europa.eueuropa.eu

Methodologies for Minimizing Byproduct Formation in Amix M Synthesis

Amix M is characterized as a residuum derived from the reaction between diethylene glycol and ammonia (B1221849), containing a mixture of morpholine-based derivatives. europa.euchemicalbook.com Byproduct formation is a common challenge in chemical synthesis, impacting yield, purification costs, and environmental waste. While the provided search results describe the origin and primary components of Amix M, specific methodologies employed to minimize the formation of unwanted byproducts during its synthesis were not detailed. Generally, strategies for reducing byproduct formation in chemical processes involve optimizing reaction parameters such as temperature, pressure, reactant stoichiometry, and catalyst selection. Efficient separation and purification techniques are also critical in isolating the desired product mixture (Amix M) from impurities and byproducts.

Research on Degradation Pathways and Environmental Fate of Amix M Components

Understanding how a chemical substance behaves and transforms in the environment is essential for assessing its potential environmental risk. The environmental fate of a compound is influenced by processes such as degradation (e.g., biodegradation, hydrolysis, photolysis), transport, and bioaccumulation. The ECHA registration dossier for substances related to the reaction products of diethylene glycol and ammonia, which include morpholine (B109124) derivatives found in Amix M, lists "Environmental fate & pathways" as a key area of assessment. europa.eu This includes endpoints such as phototransformation in different environmental compartments (air, water, soil), hydrolysis, and biodegradation in water and soil. europa.eu Bioaccumulation potential is also considered. europa.eu However, specific detailed research findings, identified degradation pathways for the individual components of Amix M, or quantitative data on their persistence, bioaccumulation, or toxicity were not available in the provided search results.

Development of Green Chemistry Principles in Amix M Manufacturing

Green Chemistry provides a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles encourage innovation in chemical synthesis, reaction design, and manufacturing to promote environmental sustainability. While a major producer of Amix M includes this compound within their portfolio of intermediates and articulates a corporate commitment to creating chemistry for a sustainable future, specific details or examples illustrating the direct application of Green Chemistry principles to the manufacturing process of Amix M were not provided in the search results. basf.compoly-g.com The implementation of green chemistry in industrial processes can involve using renewable feedstocks, optimizing atom economy, employing safer solvents and catalysts, and designing for degradation.

Future Research Directions and Unexplored Avenues for Amix M Chemistry

Development of Novel Synthetic Routes for Amix M and Related Analogues

Current understanding indicates that Amix M is a reaction product involving diethylene glycol and ammonia (B1221849), yielding a mixture of morpholine (B109124) derivatives europa.eu. Future research could focus on developing more controlled and efficient synthetic routes to obtain specific components of the Amix M mixture or novel analogues with tailored properties. This could involve exploring alternative catalysts, reaction conditions, or starting materials to improve selectivity and yield for desired morpholine derivatives. btc-europe.compoly-g.combasf.comeuropa.eu Investigating continuous flow synthesis methods could also offer advantages in terms of scalability, safety, and reproducibility compared to traditional batch processes. Furthermore, the development of synthetic strategies for structurally related morpholine derivatives, not typically found in the Amix M mixture, could lead to compounds with enhanced performance characteristics for specific applications.

Investigation of Advanced Catalytic or Ligand Roles for Amix M Components

The presence of amine and ether functionalities within the morpholine ring structure and the diethylene glycol residue in Amix M components suggests potential for their use as catalysts or ligands in various chemical transformations. europa.eu Future research could explore the catalytic activity of individual or synergistic combinations of Amix M constituents in organic reactions, such as polymerization, condensation, or addition reactions. btc-europe.compoly-g.combasf.com Investigation into their potential as ligands for transition metal catalysts in areas like asymmetric synthesis or cross-coupling reactions represents another unexplored avenue. Understanding the coordination behavior and electronic properties of these morpholine derivatives would be crucial in designing efficient catalytic systems.

Exploration of New Application Domains for Amix M Beyond Current Industrial Uses

While Amix M is currently utilized as an intermediate in established industries like coatings, plastics, and pharmaceuticals, its chemical properties may lend themselves to applications in novel domains. btc-europe.compoly-g.combasf.com Future research could investigate its potential in areas such as advanced materials, including the development of new polymers, surfactants, or functional fluids. Exploration of its use in sustainable technologies, such as CO2 capture, biomass processing, or as components in renewable energy systems, could also be fruitful. btc-europe.compoly-g.combasf.com The diverse nature of the morpholine derivatives in Amix M might offer a range of properties that could be leveraged for these emerging applications.

Q & A

Basic Research Questions

Q. How should researchers design experiments compatible with Amix M for spectroscopic data analysis?

- Methodological Answer : Experimental design must prioritize reproducibility and alignment with Amix M's analytical capabilities. Key steps include:

- Clearly defining variables (e.g., spectral resolution, metabolite quantification thresholds) .

- Specifying biological/or chemical sources (e.g., organism species, chemical purity) and replication protocols .

- Documenting instrument parameters (e.g., NMR spectrometer model, software version) to ensure cross-validation .

Q. What are the essential parameters to configure in Amix M for reproducible NMR data processing?

- Methodological Answer :

- Use Pattern Match to define spectral patterns across datasets, ensuring consistency in peak alignment .

- Apply Multi-Integration for metabolite quantification, specifying noise thresholds and baseline correction methods .

- Validate parameters using control samples and cross-reference with established databases (e.g., HMDB) .

Advanced Research Questions

Q. How can researchers resolve contradictions between Amix M outputs and theoretical models in diffusion coefficient studies?

- Methodological Answer :

- Conduct sensitivity analyses to identify parameter-driven discrepancies (e.g., thermal diffusivity vs. Fick diffusion coefficients) .

- Use statistical validation tools (e.g., AARD, MARD) to quantify deviations and refine model assumptions .

- Cross-validate with independent datasets or alternative software (e.g., REFPROP) to isolate tool-specific limitations .

Q. What strategies are effective for integrating mixed-methods research designs using Amix M?

- Methodological Answer :

- Combine quantitative spectral data (e.g., MS intensity values) with qualitative contextual data (e.g., experimental logs) to address multi-faceted research questions .

- Employ triangulation: Validate Amix M results via complementary techniques (e.g., dynamic light scattering for diffusivity) .

- Structure research questions using frameworks like PICO or FINER to ensure alignment with mixed-methods goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.